molecular formula C20H24FN3O3 B2828662 N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 486456-95-5

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2828662
CAS No.: 486456-95-5
M. Wt: 373.428
InChI Key: BBJOTKJDYLZBNN-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ( 486456-95-5) is a high-purity chemical research standard with a molecular weight of 373.43 and the molecular formula C20H24FN3O3 . This phenylacetamide derivative is of significant interest in neuroscience and pharmaceutical research, particularly as a structural analog of compounds investigated for their central nervous system activity. Structurally, it belongs to a class of molecules designed by modifying anticonvulsant pyrrolidine-2,5-dione derivatives, where the heterocyclic imide ring has been replaced with a chain amide bond . This key structural modification helps researchers investigate how the nature of the amide fragment influences biological activity, especially in the context of seizure prevention . The compound's core structure incorporates a 2,5-dimethoxyphenyl group linked to a 4-(4-fluorophenyl)piperazine moiety, a pharmacophore pattern present in several neuroactive compounds . Preclinical research on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown promising activity in standard anticonvulsant screening models, specifically the maximal electroshock (MES) test, which is a gold-standard model for identifying compounds that prevent the spread of seizure activity . The presence of the 4-fluorophenylpiperazine group is a critical feature for this observed activity profile. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure compliance with all applicable local and federal regulations regarding the handling, use, and disposal of this substance.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-26-17-7-8-19(27-2)18(13-17)22-20(25)14-23-9-11-24(12-10-23)16-5-3-15(21)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJOTKJDYLZBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Intermediate: The process often begins with the preparation of an intermediate compound, such as 2,5-dimethoxybenzaldehyde, which is then converted into 2,5-dimethoxyphenylacetic acid through a series of reactions including oxidation and esterification.

    Amide Formation: The key step involves the formation of the amide bond. This can be achieved by reacting 2,5-dimethoxyphenylacetic acid with 4-(4-fluorophenyl)piperazine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, efficiency, and safety. This includes using large-scale reactors, automated purification systems, and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known as N-(2,5-dimethoxyphenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide, is a chemical compound with the molecular formula C20H24FN3O3C_{20}H_{24}FN_3O_3 . It is a specialty material supplied by various chemical vendors .

Note : There is a very similar compound named "N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" which has potential applications in various fields and has been investigated in several studies.

Potential Research Applications

While specific, detailed case studies and comprehensive data tables for this compound are not available in the search results, research indicates potential applications based on its structural features:

  • As a Chemical Intermediate: It can be used as a building block in the synthesis of more complex molecules for drug discovery or materials science.
  • Pharmacological Studies: The presence of dimethoxyphenyl and fluorinated piperazine moieties suggests potential biological activity, making it a candidate for pharmacological studies.
  • Binding Affinity Studies: Interaction studies could explore its binding affinity with various biological targets to understand its mechanism of action and identify potential therapeutic targets.

Related Compounds and Their Applications

To provide a broader context, the search results mention related compounds with similar structural features and their applications:

Compound NameStructure FeaturesBiological Activity
N-(5-benzothiazol-2-yl)-2-acetamideBenzothiazole instead of thiadiazoleAnticancer
N-(4-methylphenyl)-2-thioacetamideMethyl substitution on phenylAntimicrobial
5-(4-pyridyl)-1,3,4-thiadiazolePyridine instead of piperazineAntiviral
1-(2,5-Dimethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dioneSimilar structural componentsUnknown

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the dimethoxyphenyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

2,5-Dimethoxyphenyl vs. Other Aryl Groups

  • N-(5-Fluoro-2-Methylphenyl)-2-[4-(4-Nitrophenyl)Piperazin-1-yl]Acetamide (CID 5177268): The 5-fluoro-2-methylphenyl substituent introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to the dimethoxy group in the target compound .

Thiazole-Based Acetamides

Compounds such as 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, ) feature a thiazole ring instead of a dimethoxyphenyl group. The thiazole moiety enhances π-stacking interactions and may improve binding to enzymes like matrix metalloproteinases (MMPs) or microbial targets .

Piperazine Ring Modifications

4-Fluorophenyl vs. Nitrophenyl or Tolyl Substitutions

  • 2-[4-(4-Nitrophenyl)Piperazin-1-yl]-N-(5-Fluoro-2-Methylphenyl)Acetamide : The nitro group is a strong electron-withdrawing substituent, increasing the piperazine ring’s electrophilicity. This contrasts with the electron-deficient but less polar 4-fluorophenyl group in the target compound, which may favor interactions with serotonin or dopamine receptors .
  • 2-(4-(4-Methoxyphenyl)Piperazin-1-yl)-N-(4-(p-Tolyl)Thiazol-2-yl)Acetamide (Compound 13, ): The 4-methoxyphenyl group on piperazine enhances solubility via methoxy’s hydrophilic character, whereas the 4-fluorophenyl group in the target compound prioritizes lipophilicity and halogen bonding .

Antimicrobial and Antifungal Activity

  • Compounds 47–50 (): These analogs with benzo[d]thiazole-5-sulfonyl-piperazine scaffolds exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The target compound’s dimethoxyphenyl group may reduce antimicrobial efficacy compared to these sulfonyl-containing derivatives but could improve CNS-targeted activity due to increased lipophilicity .

Enzyme Inhibition

  • JNK Inhibitor VIII (): This compound (N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) shares the 2,5-dimethoxyphenyl group with the target compound but replaces the piperazine ring with a pyridin-2-yl group. Such structural differences highlight the piperazine moiety’s role in modulating kinase selectivity .

Physicochemical Properties

Melting Points and Solubility

  • Compound 15 (): Melting point = 269–270°C; molecular weight = 410.51 g/mol.
  • Compound 13 (): Melting point = 289–290°C; molecular weight = 422.54 g/mol.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (commonly referred to as compound 1) is a synthetic organic compound with a complex structure that has garnered attention in pharmacological research. This compound is characterized by the presence of a dimethoxy-substituted phenyl group and a piperazine moiety, which contribute to its potential biological activities.

Chemical Structure and Properties

The molecular formula for compound 1 is C20H24FN3O3C_{20}H_{24}FN_3O_3, and it features several notable structural elements:

  • Dimethoxyphenyl group : This moiety is thought to enhance lipophilicity and may influence the compound's interaction with biological targets.
  • Piperazine ring : Known for its role in various pharmacological agents, the piperazine structure may facilitate binding to neurotransmitter receptors.

Biological Activity Overview

Compound 1 has been investigated for its potential pharmacological effects, particularly in the realms of neuropharmacology and oncology. The following sections summarize key findings related to its biological activity.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to compound 1 exhibit significant antidepressant and anxiolytic properties. The presence of the fluorinated piperazine moiety may enhance these effects by modulating serotonin and dopamine receptor activity. In animal models, compounds with similar configurations have shown promise in reducing anxiety-like behaviors and improving mood-related symptoms .

Anticancer Activity

Compounds structurally related to compound 1 have demonstrated anticancer properties. For instance, derivatives containing thiadiazole rings have been shown to possess cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Compound NameStructure FeaturesBiological Activity
Compound 1Dimethoxyphenyl, Fluorinated piperazinePotential antidepressant, anticancer
Thiadiazole derivativeThiadiazole ringCytotoxicity against cancer cells
Piperazine analogsVarious substitutions on piperazineAntidepressant effects

The biological activity of compound 1 can be attributed to its interaction with specific receptors in the central nervous system (CNS). Studies suggest that it may act as a partial agonist at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation. Additionally, the fluorine atom in the piperazine ring may enhance metabolic stability and receptor binding affinity .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of compound 1 and its analogs:

  • Anticonvulsant Activity : A study demonstrated that derivatives similar to compound 1 exhibited anticonvulsant properties in animal models. These compounds were evaluated using maximal electroshock (MES) tests, showing varying degrees of efficacy compared to established anticonvulsants like phenytoin .
  • In vitro Studies : In vitro assays revealed that compound 1 could inhibit certain cancer cell lines effectively, suggesting a potential role in cancer therapy. The IC50 values obtained from these studies indicate moderate potency compared to standard chemotherapeutic agents .
  • Neuropharmacological Screening : Behavioral assays in rodents indicated that compounds similar to compound 1 could significantly reduce anxiety-like behaviors, supporting its potential application as an anxiolytic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-acetamide backbone. Key steps include:

  • Amide bond formation : Reacting 4-(4-fluorophenyl)piperazine with chloroacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
  • Coupling with the aromatic moiety : Introducing the 2,5-dimethoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and analytical methods:

  • NMR : Confirm proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, piperazine protons at δ 2.5–3.5 ppm) and absence of unreacted intermediates .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peak (C₂₀H₂₄FN₃O₃⁺, expected m/z 398.1872) .
  • Differential scanning calorimetry (DSC) : Determine melting point consistency (e.g., ~180–185°C) to assess crystallinity and purity .

Q. What solvent systems are suitable for studying its physicochemical properties?

  • Polar aprotic solvents : DMSO or DMF for solubility in biological assays .
  • Hydrophobic interactions : Use ethanol or methanol for logP determination via shake-flask method .
  • Buffer compatibility : Phosphate-buffered saline (pH 7.4) for stability studies under physiological conditions .

Advanced Research Questions

Q. How does the compound interact with dopamine receptors, and what experimental designs can elucidate its selectivity?

The fluorophenyl-piperazine moiety suggests potential dopamine D₂/D₃ receptor affinity. Methodological approaches include:

  • Radioligand binding assays : Compete with [³H]spiperone in transfected HEK293 cells expressing human D₂/D₃ receptors. Calculate IC₅₀ values and compare to reference antagonists (e.g., haloperidol) .
  • Functional assays : Measure cAMP inhibition via BRET-based biosensors to assess Gi/o protein coupling .
  • Structural modeling : Dock the compound into D₃ receptor crystal structures (PDB: 3PBL) using AutoDock Vina to predict binding poses and residue interactions .

Q. How can contradictory data on its antimicrobial activity be resolved?

Discrepancies in MIC values may arise from strain-specific resistance or assay conditions. Mitigation strategies:

  • Standardized protocols : Use CLSI guidelines for broth microdilution assays with consistent inoculum sizes (~5 × 10⁵ CFU/mL) .
  • Synergy studies : Test combinations with β-lactam antibiotics against gram-positive bacteria (e.g., S. aureus ATCC 29213) to identify potentiation effects .
  • Resazurin-based viability assays : Quantify metabolic activity post-treatment to distinguish bacteriostatic vs. bactericidal effects .

Q. What computational strategies predict its metabolic stability and potential toxicity?

  • In silico metabolism : Use GLORY or MetaSite to identify likely cytochrome P450 oxidation sites (e.g., piperazine N-dealkylation) .
  • Toxicity profiling : Employ ProTox-II to predict hepatotoxicity (e.g., CYP3A4 inhibition) and Ames test mutagenicity .
  • ADME modeling : SwissADME to estimate bioavailability (%F >50% if logP <3, TPSA <140 Ų) .

Q. How can crystallographic data resolve ambiguities in its 3D conformation?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol) and solve structures at 100 K. Analyze piperazine ring puckering (e.g., chair vs. boat) and hydrogen-bonding networks .
  • DFT optimization : Compare experimental bond lengths/angles with B3LYP/6-31G* calculations to validate electronic effects .

Q. What strategies optimize its blood-brain barrier (BBB) penetration for neuropharmacology studies?

  • PAMPA-BBB assay : Measure permeability (Pe >4.0 × 10⁻⁶ cm/s indicates high BBB penetration) .
  • Structural modifications : Introduce halogen substituents (e.g., Cl at the phenyl ring) to enhance lipophilicity without exceeding logP thresholds .
  • In vivo imaging : Use PET tracers (e.g., [¹⁸F]-labeled analog) to quantify brain uptake in rodent models .

Methodological Notes

  • Contradiction analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Data reproducibility : Pre-register synthesis protocols on platforms like ChemRxiv to standardize reporting .

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